N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide
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Overview
Description
N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a carbamoylphenyl and pyrimidinylamino substituent, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of aniline with benzoyl chloride under basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the benzamide with isocyanate in the presence of a catalyst.
Attachment of the Pyrimidinylamino Group: The final step involves the nucleophilic substitution reaction where the pyrimidinylamino group is attached to the benzamide core using pyrimidine and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the pyrimidinylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Pyrimidine with a suitable base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrimidines.
Scientific Research Applications
N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide: Unique due to its specific substituents and their positions on the benzamide core.
N-(4-carbamoylphenyl)-4-(pyridin-2-ylamino)benzamide: Similar structure but with a pyridine ring instead of pyrimidine.
N-(4-carbamoylphenyl)-4-(pyrimidin-4-ylamino)benzamide: Similar structure but with the pyrimidine group attached at a different position.
Uniqueness
This compound is unique due to the specific positioning of the carbamoyl and pyrimidinylamino groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H15N5O2 |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-[[4-(pyrimidin-2-ylamino)benzoyl]amino]benzamide |
InChI |
InChI=1S/C18H15N5O2/c19-16(24)12-2-6-14(7-3-12)22-17(25)13-4-8-15(9-5-13)23-18-20-10-1-11-21-18/h1-11H,(H2,19,24)(H,22,25)(H,20,21,23) |
InChI Key |
VVGZOEHMLPXRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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